molecular formula C12H16N2O2 B1294095 (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one CAS No. 1217657-81-2

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

Cat. No.: B1294095
CAS No.: 1217657-81-2
M. Wt: 220.27 g/mol
InChI Key: GNVFAVLGCLMETR-LLVKDONJSA-N
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Description

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one is a piperazine derivative with a hydroxymethyl group at the sixth position and a benzyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    6-Hydroxymethylpiperazine: Lacks the benzyl group, affecting its binding affinity and specificity.

Uniqueness

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVFAVLGCLMETR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649637
Record name (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217657-81-2
Record name (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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